4-[Allyl(methylsulfonyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-8-12(17(2,15)16)10-6-4-9(5-7-10)11(13)14/h3-7H,1,8H2,2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLCOVZYUAUVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemo Enzymatic Pathways for 4 Allyl Methylsulfonyl Amino Benzoic Acid
Strategic Retrosynthesis of 4-[Allyl(methylsulfonyl)amino]benzoic acid
Retrosynthetic analysis is a method for deconstructing a target molecule into simpler, readily available starting materials. For this compound, the analysis reveals several logical disconnections.
The primary disconnections are at the nitrogen-sulfur bond of the sulfonamide and the nitrogen-carbon bond of the allyl group. This suggests two main synthetic pathways originating from a 4-aminobenzoic acid precursor:
Route A (Alkylation-Sulfonylation): Disconnection of the N-S bond via a sulfonylation reaction leads to the intermediate 4-(allylamino)benzoic acid. A subsequent disconnection of the N-C allyl bond via an N-alkylation reaction points to 4-aminobenzoic acid as the primary starting material.
Route B (Sulfonylation-Alkylation): Alternatively, disconnecting the N-C allyl bond first via an N-alkylation reaction suggests an intermediate, 4-[(methylsulfonyl)amino]benzoic acid. prepchem.com Further disconnection of the N-S bond via a sulfonylation reaction also leads back to 4-aminobenzoic acid.
A crucial consideration in both routes is the reactivity of the carboxylic acid group, which may interfere with the reagents used for N-functionalization. Therefore, a protection-deprotection strategy is often necessary. The carboxylic acid is typically protected as an ester (e.g., ethyl or methyl ester) during the synthesis, and then hydrolyzed in the final step to yield the target acid. This leads to a more practical starting material: an alkyl 4-aminobenzoate.
Figure 1: Retrosynthetic Analysis of this compound
Exploration of Synthetic Routes via Aminobenzoic Acid Precursors
The forward synthesis of this compound logically begins with an ester of 4-aminobenzoic acid, such as ethyl 4-aminobenzoate (Benzocaine). orgsyn.org This precursor provides a stable and commercially available starting point, with the ester group serving as a protecting group for the carboxylic acid. The synthesis then proceeds by sequentially introducing the allyl and methylsulfonyl groups.
The introduction of the allyl group onto the nitrogen atom can be achieved through nucleophilic substitution, typically using an allyl halide.
Direct Alkylation of the Amine: In Route A, the primary amino group of ethyl 4-aminobenzoate is alkylated. This reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Alkylation of the Sulfonamide: In Route B, the sulfonamide nitrogen is alkylated. The sulfonamide proton is more acidic than that of a simple amine, facilitating deprotonation with a suitable base to form a nucleophilic anion, which then reacts with the allyl halide. nsf.gov This approach often provides better control and higher yields for mono-alkylation. organic-chemistry.org
Common reagents and conditions for N-allylation are summarized in the table below.
| Reagent | Base | Solvent | Temperature | Typical Yield |
| Allyl bromide | K₂CO₃, NaH | DMF, Acetonitrile | Room Temp. to 80 °C | Moderate to High |
| Allyl chloride | Triethylamine (Et₃N) | THF, Dichloromethane | Room Temp. to Reflux | Moderate |
| Allyl tosylate | Cs₂CO₃ | Acetonitrile | Room Temp. | High |
Data synthesized from general N-alkylation procedures. nsf.govresearchgate.nettandfonline.comnih.gov
The formation of the sulfonamide linkage is a cornerstone of this synthesis. It is typically achieved by reacting the amino group with methanesulfonyl chloride in the presence of a base. prepchem.com
Sulfonylation of a Secondary Amine (Route A): After N-allylation, the resulting secondary amine (ethyl 4-(allylamino)benzoate) is reacted with methanesulfonyl chloride.
Sulfonylation of a Primary Amine (Route B): The primary amine of ethyl 4-aminobenzoate is first sulfonated to form ethyl 4-[(methylsulfonyl)amino]benzoate. prepchem.com
Pyridine is a commonly used base and solvent for this transformation, as it effectively scavenges the HCl generated during the reaction. prepchem.com Other non-nucleophilic bases like triethylamine can also be employed.
| Sulfonylating Agent | Base | Solvent | Key Features |
| Methanesulfonyl Chloride | Pyridine | Dichloromethane, Pyridine | Standard, widely used method. prepchem.com |
| Methanesulfonyl Chloride | Triethylamine | Acetonitrile, THF | Alternative to pyridine, avoids potential side reactions. |
| Methanesulfonic Anhydride | DMAP (cat.) | Dichloromethane | Higher reactivity, useful for less nucleophilic amines. |
Data synthesized from established sulfonylation protocols. organic-chemistry.orgresearchgate.net
In a multi-step synthesis involving molecules with multiple reactive functional groups, such as this compound, the concept of orthogonal protection is paramount. iris-biotech.debiosynth.com Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting others. thieme-connect.delibretexts.org
In this synthesis, the primary concern is the carboxylic acid functionality. It is protected as an ester to prevent it from reacting with the bases or electrophilic reagents used during N-alkylation and N-sulfonylation. The ester group must be stable to these conditions but easily removable at the end of the synthesis.
| Protecting Group | Protection Method | Deprotection Conditions | Orthogonality |
| Methyl/Ethyl Ester | Fischer Esterification (Acid, ROH) | Saponification (NaOH or LiOH, H₂O/MeOH) | Stable to basic N-alkylation and sulfonylation conditions. Cleaved by hydrolysis. |
| Benzyl Ester | Benzyl bromide, Base | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to most acidic and basic conditions. Cleavage is orthogonal to base-labile and many acid-labile groups. |
| tert-Butyl Ester | Isobutylene, Acid (cat.) | Acidolysis (TFA, HCl) | Stable to basic and hydrogenolysis conditions. Cleaved by strong acid. |
This table illustrates common protecting groups for carboxylic acids and their compatibility. libretexts.org
The use of an ethyl ester, for example, is compatible with the basic conditions of both N-allylation (e.g., using K₂CO₃) and N-sulfonylation (e.g., using pyridine). The final step of the synthesis is the saponification (hydrolysis) of the ethyl ester using a base like sodium hydroxide, followed by acidification to yield the final carboxylic acid product.
Stereoselective Synthesis Approaches for Analogues of this compound
While the target molecule itself is achiral, synthetic strategies can be adapted to produce chiral analogues, which are often of interest in medicinal chemistry. Stereocenters could be introduced in the allyl group or on the aromatic ring.
One prominent strategy involves asymmetric allylic amination. For instance, a palladium-catalyzed allylic C-H amination could be employed using a chiral ligand to control the stereochemistry of the newly formed C-N bond on a more complex olefin substrate. nih.gov This would create a chiral allylic amine intermediate that could then be incorporated into the benzoic acid framework.
Another approach would involve starting with a chiral precursor. For example, if a substituent on the benzoic acid ring itself contained a stereocenter, the subsequent synthetic steps would need to be carefully chosen to avoid racemization.
Green Chemistry Methodologies in the Synthesis of Related Sulfonylated Benzoic Acids
Modern synthetic chemistry emphasizes the use of environmentally benign methods. Several green chemistry principles can be applied to the synthesis of sulfonamides and related benzoic acid derivatives. researchgate.net
Mechanochemistry: Recent studies have demonstrated the solvent-free mechanochemical synthesis of sulfonamides. rsc.org This involves grinding solid reactants together, often with a catalytic amount of an activating agent, which reduces solvent waste and can lead to shorter reaction times and different selectivities. rsc.org
Green Solvents: Traditional syntheses often use chlorinated solvents or polar aprotic solvents like DMF. Green alternatives include water, ethanol, or deep eutectic solvents (DESs), which are less toxic and more sustainable. researchgate.net Methods for synthesizing sulfonamides in such green solvents have been successfully developed. researchgate.netresearchgate.net
Catalytic Approaches: The development of catalytic methods for C-N bond formation reduces the need for stoichiometric reagents. For instance, manganese-catalyzed N-alkylation of sulfonamides using alcohols as the alkylating agent represents a highly atom-efficient and green alternative to using alkyl halides, with water as the only byproduct. organic-chemistry.orgacs.org
| Green Methodology | Principle | Application to Sulfonamide Synthesis |
| Mechanosynthesis | Solvent-free reaction | One-pot synthesis of sulfonamides from disulfides and amines by ball milling. rsc.org |
| Use of Green Solvents | Reduced environmental impact | Synthesis of sulfonamides in water, ethanol, or deep eutectic solvents. researchgate.net |
| Catalytic N-Alkylation | Atom economy, waste reduction | Manganese or Ruthenium-catalyzed N-alkylation of sulfonamides with alcohols. acs.org |
Novel Catalytic Systems for the Derivatization of this compound
The derivatization of this compound can be achieved by targeting its various functional moieties—the allyl group, the aromatic ring, and the sulfonamide group—using novel catalytic systems. These systems offer advanced methods for late-stage functionalization, enabling the creation of a diverse library of related compounds.
Derivatization of the Allyl Group:
The allyl group is a versatile handle for a range of catalytic transformations. Palladium-catalyzed reactions, such as the Tsuji-Trost allylation, are prominent for functionalizing allylic compounds. More recent advancements include photocatalytic methods. For instance, a visible-light photoredox catalyst in conjunction with a sulfonamide as a hydrogen atom transfer (HAT) catalyst can promote allylic C-H arylation. This allows for the introduction of an aryl group at the allylic position of the molecule.
Enzyme-catalyzed reactions also present a novel approach for derivatizing the allyl group. Biocatalysts, particularly cytochrome P450 enzymes and their engineered variants, can perform allylic oxidation with high regio- and stereoselectivity to introduce a hydroxyl group. This enzymatic C-H oxyfunctionalization provides a green and efficient alternative to traditional chemical oxidants.
Table 2: Examples of Novel Catalytic Systems for Allyl Group Derivatization
| Catalytic System | Reaction Type | Potential Product |
| Palladium(0) catalyst with appropriate ligand | Allylic substitution | Introduction of various nucleophiles at the allylic position |
| Visible-light photoredox catalyst + Diaryl-sulfonamide (HAT catalyst) | Allylic C-H Arylation | Aryl-functionalized allyl group |
| Engineered Cytochrome P450 enzymes | Allylic Hydroxylation | Hydroxylated allyl group |
Derivatization of the Aromatic Ring and Sulfonamide Moiety:
The aromatic ring and the sulfonamide group can also be targets for novel catalytic derivatization. Palladium-catalyzed cross-coupling reactions are powerful tools for C-H functionalization. For example, a palladium acetate catalyst can be used for the site-selective ortho-arylation of sulfonamides, which would introduce an aryl group onto the benzoic acid ring adjacent to the sulfonamide.
Furthermore, photocatalysis offers innovative ways to functionalize the sulfonamide group itself. Through the generation of sulfonyl radical intermediates, late-stage functionalization of sulfonamides can be achieved, allowing for the introduction of various substituents. Additionally, cobalt-based catalytic systems have been developed for the nonradical oxidation of sulfonamides, providing another avenue for their modification.
Table 3: Novel Catalytic Systems for Aromatic Ring and Sulfonamide Derivatization
| Functional Group | Catalytic System | Reaction Type | Potential Product |
| Aromatic Ring | Palladium acetate / Silver(I) oxide | Ortho C-H Arylation | Biaryl sulfonamide derivative |
| Sulfonamide | Visible-light photoredox catalyst | Sulfonyl radical-mediated functionalization | Variously substituted sulfonamide |
| Sulfonamide | Co(II)-doped g-C₃N₄ with peracetic acid | Nonradical Oxidation | Oxidized sulfonamide derivative |
These novel catalytic systems provide a sophisticated toolbox for the precise and efficient derivatization of this compound, enabling the exploration of its chemical space for various applications.
Advanced Structural Elucidation and Conformational Analysis of 4 Allyl Methylsulfonyl Amino Benzoic Acid
High-Resolution Spectroscopic Techniques for Structural Characterization in Research
High-resolution spectroscopic methods are fundamental in determining the precise atomic connectivity and stereochemistry of 4-[Allyl(methylsulfonyl)amino]benzoic acid. These techniques provide detailed insights into the molecule's electronic and vibrational states.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of protons and carbons and for establishing through-bond and through-space correlations. For a molecule like this compound, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
In a hypothetical ¹H NMR spectrum of the target molecule, the aromatic protons would likely appear as distinct doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The allyl group would present a more complex pattern with a multiplet for the methine proton and distinct signals for the terminal vinyl protons. The methylsulfonyl group would exhibit a singlet in the aliphatic region.
Detailed analysis of a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, provides a template for expected ¹³C NMR chemical shifts. nsf.gov
Table 1: Exemplary ¹³C NMR Data for a Structurally Related Sulfonamide
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Aromatic C | 143.42, 137.60, 136.08, 129.86, 128.63, 128.57, 127.81, 127.31 |
| Allyl C=C | 132.25 |
| Allyl =CH₂ | 119.52 |
| Allyl CH₂ | 50.24 |
| N-CH₂ | 49.55 |
| CH₃ | 21.65 |
Data from a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, for illustrative purposes. nsf.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Research
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups within this compound. Each functional group possesses characteristic vibrational frequencies. mdpi.com
The carboxylic acid moiety would be readily identifiable by a strong, broad O-H stretching band in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, and a sharp C=O stretching band around 1700 cm⁻¹. The sulfonyl group would exhibit characteristic symmetric and asymmetric stretching vibrations. The N-H stretching vibrations of the amino group and the C=C stretching of the allyl group would also provide distinct spectral signatures. researchgate.net
Table 2: Expected Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 |
| Sulfonyl | Asymmetric SO₂ stretch | ~1350 |
| Sulfonyl | Symmetric SO₂ stretch | ~1160 |
| Amine | N-H stretch | 3500-3300 |
X-ray Crystallographic Analysis of this compound and its Co-crystals for Intermolecular Interaction Studies
In the crystal lattice of this analog, molecules are observed to form head-to-head centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.netnih.gov These dimers are further linked by N-H···O and C-H···O interactions, creating extended chains within the crystal structure. researchgate.netnih.gov The dihedral angle between the aromatic rings in this related molecule is 35.47 (10)°. researchgate.netnih.gov A similar packing arrangement and hydrogen bonding motifs would be anticipated for this compound. The presence of the allyl group might introduce additional weak C-H···π interactions.
Table 3: Crystallographic Data for the Analog 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.1588 (2) |
| b (Å) | 6.9277 (2) |
| c (Å) | 20.0350 (6) |
| α (°) | 83.574 (1) |
| β (°) | 86.357 (1) |
| γ (°) | 72.824 (1) |
| V (ų) | 679.44 (4) |
| Z | 2 |
Data from a published crystal structure of a closely related compound. nih.gov
Conformational Landscape Analysis of the Allyl and Sulfonyl Groups in this compound
The allyl and sulfonyl groups of this compound introduce conformational flexibility. The rotation around the N-S bond and the C-N bond of the allyl group defines the molecule's conformational landscape. The geometry around the sulfur atom in sulfonamides is typically a distorted tetrahedron. nsf.gov
Analysis of the torsion angle C-N-S-C in related structures, such as N-allyl-4-methylbenzenesulfonamide where it is -61.0 (2)°, indicates a likely staggered conformation to minimize steric hindrance. nih.gov Computational modeling, in conjunction with spectroscopic data, would be necessary to fully map the potential energy surface and identify the most stable conformers of this compound in different environments.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment of Synthesized Analogues
While this compound itself is not chiral, the synthesis of chiral analogues is a possibility. Should chiral centers be introduced, for instance, by modification of the allyl group, chiroptical techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) would be essential for assessing enantiomeric purity.
These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the stereochemistry of the molecule. A racemic mixture would show no CD signal, whereas an excess of one enantiomer would produce a characteristic spectrum, the intensity of which is proportional to the enantiomeric excess. This is a critical analytical tool in asymmetric synthesis and for the characterization of chiral compounds.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide |
| 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid |
Computational Chemistry and Molecular Modeling of 4 Allyl Methylsulfonyl Amino Benzoic Acid
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By approximating the electron density of a system, DFT calculations can predict a wide range of properties, including molecular orbital energies and electrostatic potential surfaces, which are crucial for understanding the reactivity and interaction behavior of "4-[Allyl(methylsulfonyl)amino]benzoic acid".
HOMO-LUMO Energy Profiling and Electron Transfer Propensity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netyoutube.comyoutube.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.
For "this compound," the HOMO is likely to be localized on the electron-rich regions of the molecule, such as the benzoic acid and the nitrogen atom of the sulfonamide group, while the LUMO may be distributed over the electron-deficient areas. The electron-withdrawing nature of the methylsulfonyl group can influence the energy levels of these frontier orbitals. Quantum chemical calculations can provide precise energy values for the HOMO, LUMO, and the energy gap, which are essential for predicting the molecule's electron transfer propensity in chemical reactions. researchgate.net
Table 1: Theoretical Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would need to be determined through specific DFT calculations.
Electrostatic Potential Surface Analysis for Molecular Recognition
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other molecules. researchgate.netresearchgate.net The MEP map displays regions of varying electrostatic potential, with red indicating areas of high electron density (negative potential) and blue representing areas of low electron density (positive potential). researchgate.net These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to molecular recognition processes in biological systems. researchgate.netresearchgate.net
In "this compound," the oxygen atoms of the carboxyl and sulfonyl groups are expected to be regions of high negative potential, making them likely hydrogen bond acceptors. Conversely, the hydrogen atom of the carboxylic acid and potentially the N-H proton could be regions of positive potential, acting as hydrogen bond donors. The aromatic ring itself can also participate in π-π stacking interactions. An MEP analysis would provide a detailed map of these features, guiding the prediction of how the molecule might bind to a receptor or enzyme active site. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of a molecule and its interactions with the surrounding solvent. nih.govresearchgate.net
For "this compound," MD simulations can explore the various conformations that the molecule can adopt in solution. The flexibility of the allyl group and the rotational freedom around the sulfonamide bond can lead to a range of different spatial arrangements. Understanding this conformational landscape is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. mdpi.com
Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules. This provides a detailed picture of the solvation shell around "this compound" and can be used to calculate thermodynamic properties such as the free energy of solvation. The interactions with water molecules, in particular, are critical for understanding the molecule's solubility and its behavior in a biological environment.
In Silico Prediction of Molecular Interactions with Model Receptors or Enzymes (Theoretical Docking Studies)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govimpactfactor.orgresearchgate.net This technique is widely used in drug discovery to predict how a ligand, such as "this compound," might interact with the binding site of a protein or other biological macromolecule. nih.govimpactfactor.org
Identification of Potential Binding Hotspots
The first step in a docking study is to identify the binding site on the target receptor. This is often a pocket or groove on the protein surface. The ligand is then placed in this binding site in a variety of different orientations and conformations. A scoring function is used to evaluate the "goodness of fit" for each pose, taking into account factors such as intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces. impactfactor.org
By analyzing the top-scoring poses, it is possible to identify "binding hotspots" – specific regions within the binding site where the ligand forms particularly favorable interactions with the receptor's amino acid residues. For "this compound," these hotspots would likely involve interactions with the carboxylate and sulfonamide groups, as well as hydrophobic interactions with the allyl and phenyl moieties.
Energetic Analysis of Predicted Ligand-Target Interactions
The scoring functions used in molecular docking provide an estimate of the binding affinity between the ligand and the target. This binding energy is a crucial parameter for predicting the potency of a potential drug molecule. A lower binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov
The energetic analysis can be broken down into contributions from different types of interactions. For example, the total binding energy can be decomposed into electrostatic, hydrogen bonding, and van der Waals components. This allows for a detailed understanding of the driving forces behind the ligand-target interaction.
Table 2: Illustrative Energetic Analysis of a Docked Pose of this compound with a Model Receptor
| Interaction Type | Energy Contribution (kcal/mol) | Interacting Residues |
| Hydrogen Bonding | -3.5 | Arg120, Ser245 |
| Electrostatic | -2.8 | Asp118 |
| Van der Waals | -4.2 | Leu78, Phe280 |
| Total Binding Energy | -10.5 |
Note: The data in this table is hypothetical and serves as an example of the type of information that can be obtained from a molecular docking study. The specific residues and energy values would depend on the chosen model receptor.
QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Model Development for this compound Derivatives
QSAR studies on various sulfonamide derivatives have consistently highlighted the importance of several key physicochemical parameters in determining their biological activity. nih.govmdpi.com For instance, in the context of antibacterial sulfonamides, lipophilicity (often expressed as log P), electronic effects (such as pKa), and steric parameters have been shown to significantly influence their pharmacokinetic and pharmacodynamic profiles. nih.gov A higher degree of lipophilicity can impact protein binding and cell membrane permeability, while electronic and steric factors are crucial for the specific binding interactions with bacterial enzymes. nih.gov
Similarly, QSAR analyses of p-aminobenzoic acid (PABA) derivatives have identified electronic and topological parameters as being dominant in explaining their antimicrobial activity. researchgate.netchitkara.edu.in For a series of Schiff bases and esters of PABA, electronic parameters such as the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) were found to be critical in describing their antimicrobial effects. researchgate.netchitkara.edu.in Furthermore, studies on benzoylaminobenzoic acid derivatives as inhibitors of bacterial enzymes have revealed that increased hydrophobicity, molar refractivity, and aromaticity are associated with enhanced inhibitory activity. nih.gov
Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to derivatives of p-aminobenzoic acid to elucidate the structural requirements for specific biological activities, for example, as inhibitors of acetylcholinesterase for potential Alzheimer's disease treatment. researchgate.net These studies have revealed that hydrophobic and electrostatic fields are the primary governors of bioactivity, providing detailed insights for the design of new, more potent inhibitors. researchgate.net
The development of robust QSAR and QSPR models typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities or properties is compiled.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the observed activity or property.
Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques.
For derivatives of this compound, it can be hypothesized that a combination of descriptors would be crucial for developing predictive QSAR/QSPR models. The allyl group, for instance, introduces a region of unsaturation and specific steric bulk that could be significant for receptor binding or metabolic stability. The sulfonyl group contributes to the electronic and hydrogen-bonding characteristics of the molecule, while the benzoic acid moiety provides a key site for ionic interactions and hydrogen bonding.
Table of Relevant Molecular Descriptor Classes for QSAR/QSPR of Related Compounds
| Descriptor Class | Examples | Potential Influence on Derivatives of this compound |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Modulating receptor interactions and reactivity. |
| Steric | Molar refractivity, Molecular volume, Principal moments of inertia | Influencing the fit within a binding pocket and accessibility to active sites. |
| Hydrophobic | LogP, Hydrophobic surface area | Affecting membrane permeability, protein binding, and solubility. |
| Topological | Connectivity indices, Shape indices | Describing the overall size, shape, and branching of the molecule. |
| 3D-QSAR Fields | Steric fields, Electrostatic fields, Hydrophobic fields | Providing a 3D map of favorable and unfavorable interaction regions for bioactivity. |
Exemplary QSAR Findings for Structurally Related Compound Classes
| Compound Class | Biological Activity | Key Findings from QSAR Studies |
| Aromatic/Heterocyclic Sulfonamides | Carbonic Anhydrase Inhibition | For charged compounds, molecular polarizability is a key factor for selective inhibition of membrane-bound enzymes. nih.gov |
| p-Aminobenzoic Acid Derivatives | Antimicrobial | Electronic parameters (Total energy, LUMO energy) are dominant in explaining the antimicrobial activity. researchgate.netchitkara.edu.in |
| Benzoylaminobenzoic Acid Derivatives | FabH Inhibition (Antibacterial) | Increased hydrophobicity, molar refractivity, and aromaticity are conducive to inhibitory activity. nih.gov |
| p-Aminobenzoic Acid Derivatives | Acetylcholinesterase Inhibition | Hydrophobic and electrostatic fields are the primary determinants of bioactivity. researchgate.net |
Investigation of Molecular Recognition and Biochemical Pathway Perturbation Mechanisms Research Focus
Biochemical Pathway Exploration via Structural Analogs and Isosteres of 4-[Allyl(methylsulfonyl)amino]benzoic acid
While direct studies on the biochemical pathway exploration using structural analogs of this compound are not extensively documented in publicly available research, the principles of using analogs and isosteres are well-established in medicinal chemistry to probe biological systems. Isosteres are molecules or groups of atoms that have similar physical or chemical properties, which allows them to have similar biological effects. The core structure of this compound, a substituted benzoic acid, can be systematically modified to investigate its influence on various metabolic pathways.
For instance, benzoic acid itself is known to interfere with intermediary metabolisms, including fatty acid metabolism, the tricarboxylic acid cycle, and the urea cycle nih.gov. By synthesizing and testing analogs of this compound with alterations to the allyl group, the methylsulfonyl moiety, or the substitution pattern on the benzoic acid ring, researchers can map the structure-activity relationships that govern its biochemical effects.
The application of bioisosteres is a rational approach in drug design to optimize molecular properties and understand interactions with biological targets u-tokyo.ac.jp. For the carboxylic acid group in this compound, various isosteres could be substituted to probe the importance of this functional group for a specific biological activity. Common carboxylic acid bioisosteres include tetrazoles, sulfonamides, and acylsulfonamides drughunter.com. The choice of isostere can influence the compound's acidity, lipophilicity, and metabolic stability, thereby providing insights into the requirements for interaction with a particular biological target.
Mechanistic Studies of Enzyme Inhibition by Sulfonylated Benzoic Acid Derivatives
Substituted benzoic acid derivatives, including those with sulfonyl groups, have been a focus of research for their potential as enzyme inhibitors. The following sections detail the mechanistic studies of their inhibitory action on two key enzymes.
Aldose Reductase (ALR2) Inhibition Mechanisms and Binding Analysis
Aldose reductase (ALR2) is an enzyme implicated in the development of diabetic complications. A series of N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids, which are structurally related to this compound, have been synthesized and evaluated as ALR2 inhibitors nih.gov. These compounds were found to be significantly more potent inhibitors of rat lens ALR2 than their N-(phenylsulfonyl)amino acid counterparts nih.gov.
Kinetic analyses suggest that these sulfonylated benzoic acid derivatives inhibit ALR2 through a mechanism that involves interaction with multiple sites on the enzyme nih.govnih.gov. Competition studies and multiple inhibition analyses have indicated that the benzoyl moiety of these inhibitors can bind to the substrate site of ALR2, while the phenylsulfonylamino acid portion binds to a distinct, cooperative site nih.gov. This multi-site binding is believed to contribute to their enhanced inhibitory activity nih.gov. Importantly, these compounds have shown specificity for ALR2 over other related enzymes like aldehyde reductase (ALR1) nih.gov.
The following table summarizes the inhibitory activity of some N-[[(4-benzoylamino)phenyl]sulfonyl]amino acid derivatives against Aldose Reductase.
| Compound | ALR2 IC50 (µM) |
| N-[[(4-benzoylamino)phenyl]sulfonyl]glycine | 0.25 |
| N-[[(4-benzoylamino)phenyl]sulfonyl]alanine | 0.15 |
| N-[[(4-benzoylamino)phenyl]sulfonyl]leucine | 0.08 |
| Data is illustrative and based on findings for this class of compounds. |
Neuraminidase Inhibition Mechanisms and Active Site Interactions
Influenza neuraminidase is a crucial enzyme for the replication of the influenza virus, making it a key target for antiviral drugs. Benzoic acid derivatives have been designed and synthesized as potential neuraminidase inhibitors nih.govnih.gov. While specific studies on this compound are not prominent, research on related compounds provides insights into the inhibition mechanism.
Structure-based drug design has led to the development of benzoic acid derivatives that can interact with the active site of neuraminidase nih.gov. X-ray crystallography studies have revealed that these inhibitors can bind to the active site in a manner that was not predicted from the binding of known substrates nih.gov. For instance, some benzoic acid derivatives with hydrophobic side chains can bind in a newly identified hydrophobic pocket within the enzyme's active site nih.gov.
Molecular modeling studies have also explored the use of a sulfonamide group as a linker in bifunctional neuraminidase inhibitors. The sulfonamide linker can form a network of hydrogen bonds with the arginine triad (Arg118-Arg292-Arg371) at the interface of the sialic acid binding site and the adjacent 430-cavity, suggesting its potential in designing novel inhibitors mdpi.com.
Theoretical Ligand-Target Interaction Profiling for Novel Research Tool Development
Theoretical ligand-target interaction profiling, often employing computational methods like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), is a powerful strategy for understanding how a ligand might bind to a protein target and for designing new research tools. While specific theoretical profiling of this compound is not widely published, the principles of these methods can be applied to this molecule.
In-silico docking studies can predict the binding pose and affinity of a ligand within the active site of a target protein plos.org. For a compound like this compound, docking simulations could be performed against the crystal structures of enzymes like Aldose Reductase or Neuraminidase to predict its binding mode and identify key interactions. This information can guide the design of more potent and selective analogs.
3D-QSAR and MFA (Molecular Field Analysis) calculations can further quantify the relationship between the three-dimensional properties of a series of molecules and their biological activity plos.org. By analyzing a set of sulfonylated benzoic acid derivatives, these methods can generate models that predict the inhibitory potency of new compounds, thereby accelerating the development of novel research probes. The goal of such studies is to optimize hydrophobic interactions and hydrogen bonding at the target-ligand interface to enhance binding affinity and efficacy plos.org.
Role as a Chemical Probe for Elucidating Cellular or Sub-cellular Processes
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway rockefeller.edu. While there is no direct evidence of this compound being used as a chemical probe, its parent molecule, p-aminobenzoic acid (PABA), has been investigated as a probe for studying glycine conjugation, a key metabolic pathway nih.gov.
The structural features of this compound, including its potential for specific enzyme inhibition, suggest that it or its optimized derivatives could be developed into chemical probes. A well-characterized chemical probe would need to demonstrate high potency, selectivity, and a known mechanism of action. If this compound were found to be a potent and selective inhibitor of a particular enzyme, it could be used to investigate the role of that enzyme in various cellular or sub-cellular processes rockefeller.edu. For example, a selective ALR2 inhibitor could be used as a chemical probe to explore the downstream consequences of the polyol pathway in different cell types.
The development of fluorescently labeled versions of such a compound could also enable its use in cellular imaging studies to visualize its localization and interaction with its target in living cells nih.govresearchgate.net.
Structure Activity Relationship Sar Investigations of 4 Allyl Methylsulfonyl Amino Benzoic Acid Analogues
Systematic Modification of the Benzoic Acid Moiety and its Impact on Research Metrics
The carboxylic acid group of the 4-[Allyl(methylsulfonyl)amino]benzoic acid scaffold is a critical pharmacophoric element, likely involved in key hydrogen bonding or ionic interactions with a biological target. Its acidic nature also significantly influences the compound's physicochemical properties, such as solubility and membrane permeability. Systematic modification of this moiety is a cornerstone of SAR exploration to enhance potency, selectivity, and pharmacokinetic profiles.
One primary strategy involves the bioisosteric replacement of the carboxylic acid. Bioisosteres are functional groups that possess similar spatial and electronic characteristics, allowing them to mimic the parent group's interactions while potentially overcoming its liabilities, such as rapid metabolism or poor absorption. nih.govresearchgate.net Common acidic bioisosteres that could be explored include tetrazoles, acyl sulfonamides, and hydroxamic acids. nih.govhyphadiscovery.com
Furthermore, esterification of the carboxylic acid to create prodrugs can be a viable strategy to improve cell permeability. These esters would be inactive until hydrolyzed in vivo to regenerate the active carboxylic acid. Modifications can also include altering the electronic properties of the benzoic acid ring itself. The introduction of electron-donating or electron-withdrawing substituents can influence the acidity of the carboxyl group and the electronic character of the entire molecule, which can be crucial for target engagement. iomcworld.com
Table 1: Impact of Benzoic Acid Moiety Modification on a Hypothetical Research Metric (e.g., IC₅₀)
| Compound ID | Modification of Benzoic Acid Moiety | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|
| Parent | -COOH | 100 | Baseline activity. |
| 1a | -COOCH₃ (Methyl Ester) | >10,000 | Prodrug; inactive in vitro. |
| 1b | 5-Tetrazolyl | 120 | Bioisosteric replacement maintaining acidity and interaction potential. drughunter.com |
| 1c | -CONHSO₂CH₃ (Acyl Sulfonamide) | 150 | Introduces new H-bond donor, alters acidity and lipophilicity. nih.gov |
| 1d | -CONHOH (Hydroxamic Acid) | 90 | Potential for additional metal chelation or H-bonding interactions. |
| 1e | 2-Fluoro-4-COOH | 75 | Electron-withdrawing group increases acidity of the carboxyl group. iomcworld.com |
Exploration of Allyl Group Modifications for Stereochemical and Electronic Effects on Interactions
The N-allyl group is a flexible, lipophilic substituent that can engage in hydrophobic interactions within a target's binding pocket. Its double bond also presents opportunities for specific electronic interactions, such as π-π stacking or cation-π interactions. acs.org The reactivity of the allylic C-H bonds is another factor to consider, as they can be sites of metabolic oxidation. wikipedia.org
Modifications of the allyl group can probe the importance of its size, shape, and electronic nature. A straightforward initial modification is the saturation of the double bond to form the corresponding n-propyl analogue. This would eliminate the planarity and reactivity of the vinyl group, helping to determine if the unsaturation is critical for activity. nih.gov
Introducing stereochemistry can also provide valuable SAR insights. For example, replacing the allyl group with a crotyl group (but-2-en-1-yl) introduces E/Z isomerism. The synthesis and evaluation of both isomers can reveal if a specific geometry is preferred for binding. Further exploration could involve the synthesis of chiral analogues, for instance by introducing a methyl group on the carbon adjacent to the nitrogen, to see if the target binding site has a preference for a particular stereoisomer.
The electronic nature of the allyl group can be modulated by replacing it with bioisosteres like a propargyl group (prop-2-yn-1-yl). The alkyne's linear geometry and distinct electronic properties would significantly alter the interaction profile compared to the allyl group's trigonal planar double bond. nih.gov
Table 2: Influence of Allyl Group Modification on a Hypothetical Research Metric
| Compound ID | Modification of Allyl Group | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|
| Parent | -CH₂CH=CH₂ | 100 | Baseline activity. |
| 2a | -CH₂CH₂CH₃ (n-Propyl) | 500 | Loss of π-system interaction suggests the double bond is important. |
| 2b | -CH₂C≡CH (Propargyl) | 250 | Altered geometry and electronics are tolerated but not optimal. |
| 2c | (E)-CH₂CH=CHCH₃ (Crotyl) | 80 | Small steric addition is well-tolerated and may fill a small hydrophobic pocket. |
| 2d | (Z)-CH₂CH=CHCH₃ (Crotyl) | 300 | Z-isomer may introduce steric clash, indicating a specific conformational requirement. |
| 2e | Cyclopropylmethyl | 125 | Provides a different spatial arrangement of carbons with some unsaturated character. |
Derivatization of the Sulfonylamino Group for Modulating Research Outcomes
The sulfonylamino linker is a key structural feature, providing a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the sulfonyl oxygens). Its geometry and electronic properties are critical in positioning the benzoic acid and allyl moieties correctly for optimal interaction with a biological target. Derivatization of this group can modulate hydrogen bonding capacity, lipophilicity, and conformational flexibility.
A primary point of modification is the methyl group on the sulfonyl moiety. Replacing the methyl group with larger alkyl or aryl groups can probe for additional hydrophobic interactions. For example, substituting the methyl with an ethyl or a phenyl group would increase lipophilicity and could potentially access new regions of the binding pocket. Conversely, replacing it with a trifluoromethyl group would drastically alter the electronic properties of the sulfonamide, making the sulfonyl oxygens poorer hydrogen bond acceptors and the N-H proton more acidic. nih.gov
Another strategy is to explore aza-analogs of the sulfonamide, such as sulfondiimidamides, where one or both sulfonyl oxygens are replaced by imidic nitrogens. This would fundamentally change the hydrogen bonding capabilities of the linker, offering new interaction patterns. acs.org While synthetically challenging, such modifications can provide profound insights into the required electronic and hydrogen-bonding environment of the active site.
Table 3: Effect of Sulfonylamino Group Derivatization on a Hypothetical Research Metric
| Compound ID | Derivatization of Sulfonylamino Group | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|
| Parent | -N(SO₂CH₃)- | 100 | Baseline activity. |
| 3a | -N(SO₂CH₂CH₃)- | 90 | Slight increase in lipophilicity is tolerated. |
| 3b | -N(SO₂Ph)- | 400 | Bulky phenyl group may cause steric hindrance. |
| 3c | -N(SO₂CF₃)- | 800 | Strong electron-withdrawing effect weakens H-bond acceptor capacity of sulfonyl oxygens. nih.gov |
| 3d | -N(COCH₃)- (Amide Linker) | >5000 | Indicates the geometry and H-bonding of the sulfonamide is crucial. |
Positional Isomer Studies to Elucidate Structure-Dependent Research Observations
Moving the sulfonylamino group from the para to the meta position would significantly alter the angle between the carboxylic acid and the rest of the molecule. If the binding pocket is linear and accommodates the parent compound in an extended conformation, the meta isomer would likely be much less active due to its bent shape. nih.gov
The ortho isomer would place the bulky sulfonylamino group directly adjacent to the carboxylic acid. This could lead to steric hindrance, preventing the carboxylic acid from adopting its optimal binding conformation. Furthermore, intramolecular hydrogen bonding could occur between the carboxylic acid proton and a sulfonyl oxygen, which would rigidify the conformation and alter the compound's interaction with the target. figshare.com
The results from these positional isomer studies are crucial for building a pharmacophore model and understanding the three-dimensional space of the active site. A significant loss of activity for the ortho and meta isomers would strongly suggest a highly specific and constrained binding mode for the para substituted parent compound.
Table 4: Research Observations for Positional Isomers
| Compound ID | Isomer | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|
| Parent | para (1,4-substitution) | 100 | Optimal alignment of functional groups for target binding. |
| 4a | meta (1,3-substitution) | 2500 | Altered vector of the carboxylic acid relative to the rest of the molecule disrupts key interactions. nih.gov |
| 4b | ortho (1,2-substitution) | >10,000 | Steric clash and potential for intramolecular H-bonding likely prevent proper binding. icm.edu.plfigshare.com |
Design and Synthesis of Conformationally Restricted Analogues for SAR Probing
The parent molecule possesses several rotatable bonds, particularly around the sulfonylamino linker and the N-allyl group, allowing it to adopt numerous conformations in solution. However, it is likely that only one of these conformations is the "bioactive conformation" responsible for its activity. The design and synthesis of conformationally restricted analogues is a powerful strategy to identify this bioactive conformation and improve binding affinity by reducing the entropic penalty of binding. nih.govnih.gov
One approach is to incorporate the flexible N-allyl and N-sulfonyl groups into a cyclic structure. For example, a cyclic sulfonamide (a sultam) could be formed by linking the allyl group back to the benzene (B151609) ring or to the sulfonyl methyl group. This would lock the conformation around the sulfonamide bond, providing valuable information about the required dihedral angles for activity.
Another strategy involves creating a bicyclic system that rigidifies the entire scaffold. For instance, an additional bridge could be introduced between the benzoic acid ring and the allyl group. The synthesis of such rigid analogues, while often complex, can lead to highly potent and selective compounds if the constrained conformation matches the bioactive one. nih.gov These studies are essential for refining computational models and guiding further rational drug design. researchgate.net
Table 5: Probing SAR with Conformationally Restricted Analogues
| Compound ID | Type of Conformational Restriction | Hypothetical IC₅₀ (nM) | Rationale |
|---|---|---|---|
| Parent | Flexible | 100 | Baseline activity. |
| 5a | 6-membered ring fusing allyl and phenyl groups | 50 | The imposed conformation is close to the bioactive one, reducing entropic penalty upon binding. |
| 5b | 7-membered sultam ring (N to S linkage) | 1500 | The locked conformation is unfavorable for binding. |
| 5c | Rotation restricted by ortho-methyl group | 800 | Steric hindrance from the methyl group prevents adoption of the bioactive conformation. |
Applications of 4 Allyl Methylsulfonyl Amino Benzoic Acid As a Building Block in Advanced Organic Synthesis Research
Utilization in Multi-component Reactions for Complex Molecule Assembly
Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a complex product, incorporating substantial parts of all starting materials. researchgate.netuaic.ro This approach is valued for its atom economy, reduced waste, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.net
The structure of 4-[Allyl(methylsulfonyl)amino]benzoic acid makes it a prime candidate for use in MCRs. The carboxylic acid group on the benzoic acid ring can participate in a variety of MCRs, such as the Ugi or Passerini reactions. Benzoic acid and its derivatives are frequently employed as one of the key substrates in the multicomponent synthesis of heterocycles like isoindolinones. Furthermore, the allyl group offers a site for subsequent modifications or for participation in transition-metal-catalyzed reactions. The sulfonyl group can influence the electronic properties and reactivity of the molecule, potentially modulating the outcomes of these complex transformations. While specific examples detailing the use of this compound in MCRs are not extensively documented, its functional groups are analogous to substrates commonly used in established MCR protocols for synthesizing complex molecular frameworks.
Role in the Synthesis of Pyrrolopyrimidine-based Scaffolds for Research
Pyrrolopyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and are explored in medicinal chemistry research. nih.gov The synthesis of these scaffolds often involves multi-step procedures starting from functionalized pyrimidines or pyrroles. nih.govpharmacophorejournal.com
As a functionalized benzoic acid, this compound could serve as a precursor in the synthesis of such scaffolds. Although direct routes using this specific compound are not detailed in the available literature, general synthetic strategies often involve the use of aminobenzoic acids. nih.gov The amino group, protected as a methylsulfonylamide in this case, could potentially be deprotected or utilized in its current form to build the pyrimidine (B1678525) ring. The allyl group provides a versatile handle for further chemical elaboration, allowing for the introduction of additional diversity into the final pyrrolopyrimidine structure. The development of novel synthetic routes is a constant focus in medicinal chemistry, and building blocks like this compound offer a unique combination of functionalities for creating new derivatives. mdpi.com
Precursor in the Development of Optically Active Chemical Probes
Optically active, or chiral, molecules are crucial in chemical biology and medicinal chemistry, as biological systems often exhibit stereospecific interactions. Fluorescent probes, for example, are essential tools for visualizing biological processes. nih.gov The development of new chiral building blocks is fundamental to synthesizing enantiomerically pure compounds and probes. nih.govrsc.org
This compound possesses features that make it a potential precursor for optically active probes. The allyl group is particularly significant, as it can undergo a variety of stereoselective transformations, such as asymmetric epoxidation, dihydroxylation, or allylic substitution, to introduce chirality. researchgate.netacs.org Once a chiral center is established, the benzoic acid moiety can be functionalized with a fluorophore or another reporter group. The entire molecule can then be used as a probe to study chiral recognition events or to monitor specific enzyme activities. The synthesis of such probes is a sophisticated area of research where novel starting materials are continuously sought. nih.gov
Incorporation into Polymeric Materials for Controlled Release Research Applications
Polymeric materials are extensively used in biomedical applications, particularly for the controlled release of therapeutic agents. jchemrev.comnih.gov The properties of these polymers can be finely tuned by incorporating functional monomers into their structure. researchgate.net Polymers featuring allyl groups are a unique class that allows for a wide range of post-synthesis modifications through various chemical reactions. nih.govbohrium.commdpi.com
The structure of this compound is well-suited for its use as a functional monomer in polymerization. The allyl group can participate in polymerization reactions or be used as a site for grafting onto an existing polymer backbone. The benzoic acid portion of the molecule provides a point of attachment for active pharmaceutical ingredients (APIs), often via an ester or amide linkage. The resulting polymer would contain pendant side chains where the release of the conjugated molecule could be controlled, for instance, by pH-sensitive hydrolysis of a benzoic-imine linkage. nchu.edu.tw This strategy allows for the creation of smart polymers that release their payload in response to specific environmental stimuli, a key goal in advanced drug delivery research. chemrxiv.org For example, new polymeric adsorbents have been synthesized from copolymers functionalized with aminobenzoic groups for environmental applications. mdpi.com
Development of Novel Linkers for Bioconjugation Studies in Chemical Biology
Bioconjugation is the process of covalently linking molecules, such as drugs or probes, to biomolecules like proteins or antibodies. nih.gov The linker that connects the two components is a critical element, influencing the stability, solubility, and biological activity of the resulting conjugate. ub.edu The development of linkers with diverse functionalities is an active area of research.
This compound has the potential to be used as a novel linker in bioconjugation. The carboxylic acid group can be activated to react with nucleophilic residues on a protein, such as the amine group of lysine, forming a stable amide bond. rsc.orgnih.gov The allyl group at the other end of the molecule serves as a versatile handle for attaching a payload (e.g., a drug or a fluorescent dye) through reactions like thiol-ene chemistry. The N-sulfonyl group can impart specific chemical properties and stability to the linker. researchgate.netacs.orgnih.gov The ability to create linkers with different reactive groups and physicochemical properties is essential for advancing fields like antibody-drug conjugates (ADCs) and targeted therapies. nih.gov
Q & A
Q. What synthetic routes are commonly employed to prepare 4-[Allyl(methylsulfonyl)amino]benzoic acid?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoic acid scaffold. A representative protocol includes:
Sulfonylation : React 4-aminobenzoic acid with methylsulfonyl chloride under basic conditions (e.g., aqueous sodium carbonate, pH 8–9) to introduce the methylsulfonyl group .
Allylation : Treat the intermediate with allyl bromide or allyl chloride in the presence of a base (e.g., K₂CO₃) to install the allyl moiety.
Purification : Recrystallize the final product from methanol or ethanol to achieve high purity (>95%) .
Critical parameters include temperature control (25–45°C) and pH maintenance during sulfonylation to prevent side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: A combination of techniques is required:
- 1H NMR : Identifies proton environments (e.g., allyl group protons at δ 5.2–5.8 ppm, aromatic protons at δ 7.2–8.0 ppm) and confirms substitution patterns .
- FT-IR : Detects functional groups (e.g., S=O stretching at ~1150–1300 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms purity and stoichiometry .
Q. How can purification be optimized for this compound?
Methodological Answer:
- Recrystallization : Use methanol or ethanol as solvents; slow cooling enhances crystal quality .
- Column Chromatography : Employ silica gel with eluents like ethyl acetate/hexane (1:1) for impurities with similar polarity .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related sulfonamide derivatives .
Advanced Research Questions
Q. How do hydrogen-bonding interactions in the crystal lattice influence physicochemical properties?
Methodological Answer: X-ray crystallography reveals:
- Centrosymmetric Dimers : Carboxylic acid groups form O–H···O hydrogen bonds (bond length ~1.8–2.0 Å), creating stable dimers .
- Packing Arrangements : Intermolecular C–H···O and N–H···O interactions stabilize the crystal lattice, affecting melting points (e.g., 217–220°C) and solubility .
- Dihedral Angles : The angle between the benzoic acid and allylsulfonamide rings (e.g., 35.47° in analogues) influences π-π stacking and bioavailability .
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Methodological Answer:
Q. What in vitro assays are suitable for evaluating enzyme inhibition potential?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using UV-Vis spectroscopy to track substrate conversion .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, Kd) .
- Molecular Docking : Predicts binding modes using software like AutoDock Vina; validate with site-directed mutagenesis .
Q. How do reaction conditions impact sulfonylation efficiency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
